molecular formula C15H16N2O2 B11945744 N,N'-bis-(4-Methoxyphenyl)formamidine CAS No. 1152-75-6

N,N'-bis-(4-Methoxyphenyl)formamidine

Cat. No.: B11945744
CAS No.: 1152-75-6
M. Wt: 256.30 g/mol
InChI Key: CVPWVOGLBRAKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis-(4-Methoxyphenyl)formamidine is an organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.307. It is characterized by the presence of two methoxyphenyl groups attached to a formamidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis-(4-Methoxyphenyl)formamidine can be synthesized through the reaction of 4-methoxyaniline with ethyl orthoformate in the presence of an acid catalyst. The general procedure involves mixing two moles of 4-methoxyaniline with one mole of ethyl orthoformate and heating the mixture under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis-(4-Methoxyphenyl)formamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-bis-(4-Methoxyphenyl)formamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis-(4-Methoxyphenyl)formamidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis-(4-Methoxyphenyl)formamidine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic materials .

Biological Activity

N,N'-bis-(4-Methoxyphenyl)formamidine, with the molecular formula C15_{15}H16_{16}N2_2O2_2, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound features two methoxy-substituted phenyl groups attached to a central formamidine moiety. This unique arrangement may influence its solubility, reactivity, and overall biological activity.

Property Details
Molecular FormulaC15_{15}H16_{16}N2_2O2_2
Molecular Weight256.30 g/mol
Functional GroupsMethoxy (-OCH3_3), Formamidine (-NH-C(=NH)-)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can act against various pathogens, including bacteria and fungi. For instance, a study demonstrated that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to affect microtubule dynamics has been highlighted in various assays, showing promising results in inhibiting cancer cell growth .

Case Study: In Vitro Evaluation

In a notable study, the compound was tested against several cancer cell lines using the sulforhodamine B (SRB) assay to determine its IC50_{50} values. The results indicated that this compound had an IC50_{50} value of approximately 25 µM in breast cancer cell lines, demonstrating moderate potency compared to established chemotherapeutics .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell division and survival. Studies suggest that the compound interferes with microtubule assembly, leading to disrupted mitotic processes in cancer cells . Additionally, its methoxy groups may enhance lipophilicity, improving cellular uptake and bioavailability.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound Name Molecular Formula Key Features
This compoundC15_{15}H16_{16}N2_2O2_2Methoxy groups; studied for anticancer activity
N,N'-bis-(4-Ethoxyphenyl)formamidineC17_{17}H20_{20}N2_2O2_2Ethoxy substitutions; antimicrobial properties
N,N'-dibenzylformamidineC17_{17}H18_{18}N2_2Different substitution pattern; varied biological activities

Properties

CAS No.

1152-75-6

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N,N'-bis(4-methoxyphenyl)methanimidamide

InChI

InChI=1S/C15H16N2O2/c1-18-14-7-3-12(4-8-14)16-11-17-13-5-9-15(19-2)10-6-13/h3-11H,1-2H3,(H,16,17)

InChI Key

CVPWVOGLBRAKHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.